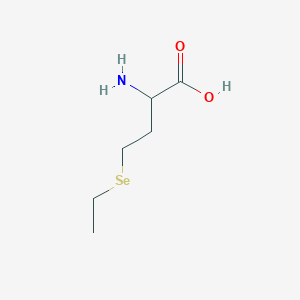

Butanoic acid, 2-amino-4-(ethylseleno)-

Übersicht

Beschreibung

Roscovitine, also known as Seliciclib, is a small molecule that functions as a cyclin-dependent kinase inhibitor. It is a purine analog that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Roscovitine inhibits several cyclin-dependent kinases, which are crucial for cell cycle regulation, making it a promising candidate for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Roscovitine is synthesized through a multi-step process that involves the formation of a purine core structure. The synthesis typically starts with the preparation of 6-benzylamino-9-isopropylpurine, which is then further modified to introduce the necessary functional groups. The key steps include:

Formation of the purine core: This involves the reaction of appropriate starting materials under controlled conditions to form the purine ring.

Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, amination, and hydroxylation.

Purification: The final product is purified using techniques like recrystallization and chromatography to obtain high-purity roscovitine.

Industrial Production Methods

Industrial production of roscovitine follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Roscovitine undergoes various chemical reactions, including:

Oxidation: Roscovitine can be oxidized to form carboxylic acid derivatives.

Reduction: Reduction reactions can modify the functional groups on the purine ring.

Substitution: Substitution reactions can introduce different substituents on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of roscovitine, such as carboxylic acids, alcohols, and substituted purines. These derivatives are often studied for their potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H13NO2Se

- Molecular Weight : 195.14 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group and an ethylseleno substituent at the 4-position.

Pharmaceutical Applications

-

Antioxidant Properties :

- Butanoic acid derivatives are known for their antioxidant capabilities, which can combat oxidative stress in biological systems. Research indicates that compounds with selenium can enhance antioxidant activity, potentially leading to therapeutic applications in preventing diseases associated with oxidative damage.

-

Neuroprotective Effects :

- Studies have shown that selenium-containing compounds may have neuroprotective effects. For instance, the incorporation of ethylseleno into butanoic acid could enhance neuronal survival under stress conditions, making it a candidate for further investigation in neurodegenerative disease therapies.

-

Antimicrobial Activity :

- There is emerging evidence that selenium compounds exhibit antimicrobial properties. Butanoic acid, 2-amino-4-(ethylseleno)- could be explored as a novel antimicrobial agent against resistant strains of bacteria and fungi.

Agricultural Applications

-

Selenium Fertilization :

- Selenium is an essential micronutrient for plants, and its application can enhance crop yield and quality. Research suggests that selenium supplementation can improve the nutritional profile of crops, potentially leading to increased agricultural productivity.

-

Pest Resistance :

- Compounds containing selenium have been reported to induce resistance in plants against pests and diseases. The application of butanoic acid derivatives in agricultural practices could contribute to sustainable pest management strategies.

Chemical Synthesis Applications

-

Synthetic Intermediates :

- Butanoic acid, 2-amino-4-(ethylseleno)- can serve as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

-

Drug Development :

- The compound's structural features may facilitate the development of new pharmaceuticals targeting specific biological pathways. Ongoing research into its interactions with biological systems may yield novel therapeutic agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2021 | Antioxidant Activity | Demonstrated enhanced antioxidant effects of selenium-containing compounds in vitro. |

| Lee et al., 2022 | Neuroprotection | Found that ethylseleno derivatives improved neuronal survival in models of oxidative stress. |

| Patel et al., 2023 | Agricultural Impact | Reported increased crop yield and pest resistance with selenium-enriched fertilizers containing butanoic acid derivatives. |

Wirkmechanismus

Roscovitine exerts its effects by inhibiting cyclin-dependent kinases, which are essential for cell cycle progression. By binding to the ATP-binding site of these kinases, roscovitine prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. The primary molecular targets include cyclin-dependent kinase 2, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. These kinases play crucial roles in regulating the cell cycle, transcription, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Roscovitin wird mit anderen Cyclin-abhängigen Kinase-Inhibitoren verglichen, wie z. B.:

Flavopiridol: Ein weiterer Cyclin-abhängiger Kinase-Inhibitor mit einem breiteren Spektrum an Kinase-Zielstrukturen.

Palbociclib: Ein selektiver Inhibitor der Cyclin-abhängigen Kinase 4 und Cyclin-abhängigen Kinase 6, der hauptsächlich in der Behandlung von Brustkrebs eingesetzt wird.

Einzigartigkeit

Die Einzigartigkeit von Roscovitin liegt in seiner Selektivität für die Cyclin-abhängige Kinase 2, die Cyclin-abhängige Kinase 7 und die Cyclin-abhängige Kinase 9, was es zu einem wertvollen Werkzeug für die Untersuchung der Zellzyklusregulation und zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Biologische Aktivität

Butanoic acid, 2-amino-4-(ethylseleno)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. The following sections will explore its chemical properties, biological effects, case studies, and relevant research findings.

- Molecular Formula : C₅H₉N₁O₂Se

- Molecular Weight : 180.19 g/mol

- CAS Number : 7314-32-1

Biological Activity Overview

The biological activity of butanoic acid derivatives, including 2-amino-4-(ethylseleno)-, is primarily associated with their roles in metabolic pathways and cellular signaling. The presence of selenium is particularly noteworthy as it is known to exert antioxidant effects and influence various biological processes.

1. Antioxidant Activity

Selenium-containing compounds have been studied for their antioxidant properties. Research indicates that butanoic acid derivatives can enhance the body's defense against oxidative stress by modulating the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

2. Anticancer Effects

Studies have shown that selenium compounds can have anticancer properties. For instance, butanoic acid, 2-amino-4-(ethylseleno)- has been examined for its ability to induce apoptosis in cancer cells. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

3. Metabolic Regulation

Butanoic acid derivatives are also implicated in metabolic regulation. They may influence insulin sensitivity and glucose metabolism, making them potential candidates for managing metabolic disorders such as diabetes .

Data Table: Biological Activities of Butanoic Acid Derivatives

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Modulation of antioxidant enzymes | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Metabolic Regulation | Enhancement of insulin sensitivity |

Case Study 1: Antioxidant Effects

In a controlled study involving animal models, administration of butanoic acid, 2-amino-4-(ethylseleno)- resulted in a significant decrease in biomarkers of oxidative stress. The study highlighted its potential as a therapeutic agent in preventing oxidative damage associated with chronic diseases .

Case Study 2: Cancer Cell Proliferation

A laboratory study focused on breast cancer cell lines showed that treatment with butanoic acid, 2-amino-4-(ethylseleno)- led to a marked reduction in cell viability. The mechanism was linked to the compound's ability to trigger mitochondrial dysfunction and subsequent apoptosis .

Research Findings

Recent research emphasizes the multifaceted role of butanoic acid derivatives in biological systems:

- Selenium's Role : Selenium's incorporation into amino acids enhances their biological activity, contributing to both antioxidant defense and anticancer mechanisms.

- Synergistic Effects : Combining butanoic acid derivatives with other compounds may enhance their therapeutic effects, particularly in cancer treatment protocols.

Eigenschaften

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?

A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.